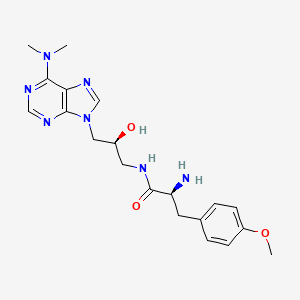
Manganese adenosine triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
An adenine nucleotide containing three phosphate groups esterified to the sugar moiety. In addition to its crucial roles in metabolism adenosine triphosphate is a neurotransmitter.
Aplicaciones Científicas De Investigación
Interaction with Chromaffin Granules
Manganese adenosine triphosphate (Mn-ATP) has been studied in the context of adrenal chromaffin granules. In a study by Daniels, Williams, and Wright (1978), Mn cations were used as a probe to examine the interactions between ATP, metal ions, adrenaline, and chromogranin proteins in bovine adrenal chromaffin granules. This research highlighted Mn's role as an effective perturbing probe of structure in these granules (Daniels, Williams, & Wright, 1978).
Role in Photosynthetic Phosphorylation
Mn-ATP's interaction with magnesium and its effects in photosynthetic phosphorylation were explored in a study by Mudd (1959). This research found a critical ratio of magnesium and adenosine phosphates, including Mn-ATP, in enzymatically catalyzed reactions, underscoring the compound's significance in bioenergetic processes (Mudd, 1959).
Mitochondrial Function in Manganese Deficiency
Hurley, Theriault, and Dreosti (1970) investigated the effects of manganese deficiency on liver mitochondria, focusing on oxidative phosphorylation and the role of ATP. They found that while adenosine triphosphate formation to oxygen consumption ratios were normal in manganese-deficient mice, there were reductions in oxygen uptake and mitochondrial structural abnormalities (Hurley, Theriault, & Dreosti, 1970).
MnDPDP and Manganese Chloride on Cardiac Energy Metabolism
The effects of manganese dipyridoxyl diphosphate (MnDPDP) and manganese chloride (MnCl2) on cardiac energy metabolism and manganese accumulation were investigated by Brurok et al. (1997). They found that both compounds influenced cardiac metabolism and led to tissue accumulation of manganese, though with differing potencies (Brurok et al., 1997).
ATP Conformation on Pyruvate Kinase
Sloan and Mildvan (1976) conducted a study on the conformation of ATP in the manganese complex of pyruvate kinase from rabbit muscle. Their research provided insights into the interaction between ATP and manganese in enzymatic processes (Sloan & Mildvan, 1976).
Manganese Poisoning and Biochemical Observations
Chandra, Seth, and Mankeshwar (1974) studied the clinical and biochemical aspects of manganese poisoning, focusing on serum adenosine deaminase levels and their relationship with manganese exposure. This study highlighted the biochemical effects of manganese on ATP-related enzymes (Chandra, Seth, & Mankeshwar, 1974).
Creatine Kinase Activity and Mn-ATP
O'Sullivan and Cohn (1966) explored the manganese-enzyme-substrate complexes of creatine kinase with ATP, revealing the enzyme's interaction with Mn-ATP and its implications for muscle metabolism (O'Sullivan & Cohn, 1966).
Mn-ATP in DNA Replication Fidelity
Beckman, Mildvan, and Loeb (1985) investigated the effects of manganese on DNA replication fidelity, particularly focusing on Mn-ATP interactions with Escherichia coli DNA polymerase I. Their findings contribute to understanding the role of Mn-ATP in genetic processes (Beckman, Mildvan, & Loeb, 1985).
Propiedades
Número CAS |
56842-80-9 |
|---|---|
Nombre del producto |
Manganese adenosine triphosphate |
Fórmula molecular |
C10H16MnN5O13P3+2 |
Peso molecular |
562.12 g/mol |
Nombre IUPAC |
[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;manganese(2+) |
InChI |
InChI=1S/C10H16N5O13P3.Mn/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q;+2/t4-,6-,7-,10?;/m1./s1 |
Clave InChI |
VQCJUDCUQJNKCF-JJJJRQIZSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Mn+2] |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Mn+2] |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Mn+2] |
Sinónimos |
Adenosine Triphosphate Adenosine Triphosphate, Calcium Salt Adenosine Triphosphate, Chromium Ammonium Salt Adenosine Triphosphate, Chromium Salt Adenosine Triphosphate, Magnesium Chloride Adenosine Triphosphate, Magnesium Salt Adenosine Triphosphate, Manganese Salt Adenylpyrophosphate ATP ATP MgCl2 ATP-MgCl2 Atriphos CaATP Chromium Adenosine Triphosphate Cr(H2O)4 ATP CrATP Magnesium Adenosine Triphosphate Manganese Adenosine Triphosphate MgATP MnATP Striadyne |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



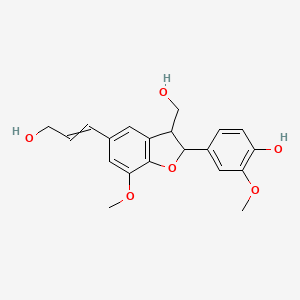

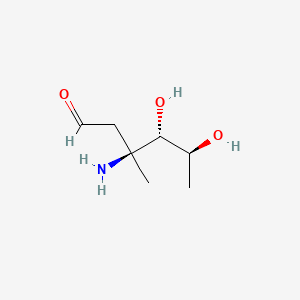
![2-[3,4,5-Trihydroxy-6-[2-hydroxy-1-(pyrrolidine-2-carbonylamino)propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate](/img/structure/B1196376.png)
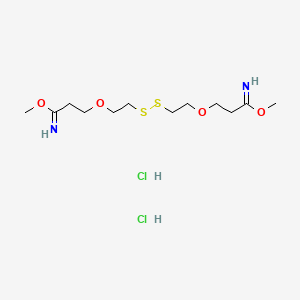


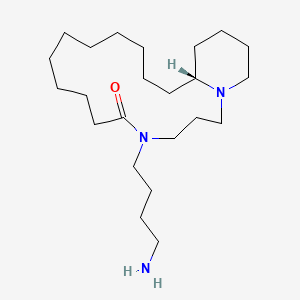
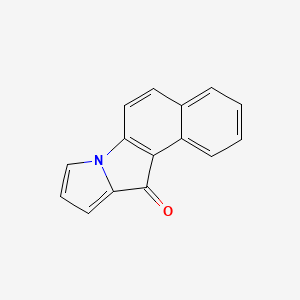
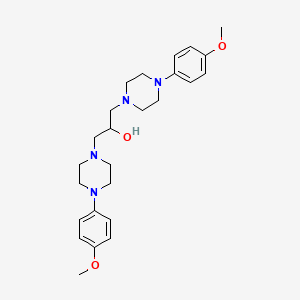
![(2S,5R,6R)-N-[6-[[(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]hexyl]-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamide](/img/structure/B1196389.png)

